3-(Difluoromethyl)pyrazine-2-carboxylic acid

Structural Characterization Regioisomer Purity Quality Control

3-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1443287-46-4, molecular formula C6H4F2N2O2, molecular weight 174.10 g/mol) is a heteroaromatic pyrazine derivative bearing a carboxylic acid moiety at the 2-position and a difluoromethyl group at the 3-position. It is primarily available as a research chemical with typical purity specifications of 95% or higher.

Molecular Formula C6H4F2N2O2
Molecular Weight 174.10 g/mol
CAS No. 1443287-46-4
Cat. No. B11916046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)pyrazine-2-carboxylic acid
CAS1443287-46-4
Molecular FormulaC6H4F2N2O2
Molecular Weight174.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(F)F)C(=O)O
InChIInChI=1S/C6H4F2N2O2/c7-5(8)3-4(6(11)12)10-2-1-9-3/h1-2,5H,(H,11,12)
InChIKeySGYVAKLKRGJAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)pyrazine-2-carboxylic Acid (CAS 1443287-46-4): Procurement-Ready Pyrazine Carboxylic Acid Building Block with Regiospecific Difluoromethyl Substitution


3-(Difluoromethyl)pyrazine-2-carboxylic acid (CAS 1443287-46-4, molecular formula C6H4F2N2O2, molecular weight 174.10 g/mol) is a heteroaromatic pyrazine derivative bearing a carboxylic acid moiety at the 2-position and a difluoromethyl group at the 3-position. It is primarily available as a research chemical with typical purity specifications of 95% or higher . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, particularly as a precursor for succinate dehydrogenase (SDH) inhibitor fungicides and as an intermediate for the synthesis of more complex fluorinated heterocycles . Key physicochemical and safety information is available from reputable suppliers including hazard statements (H302, H315, H319, H335) and recommended storage conditions . Direct primary research on the compound's standalone biological activity is currently limited; the majority of available data pertains to its derivatives or to the broader class of difluoromethyl-substituted pyrazine-2-carboxylic acids .

Regioisomeric Specificity and Electronic Tuning in 3-(Difluoromethyl)pyrazine-2-carboxylic Acid: Why Close Analogs Cannot Be Freely Substituted


Simple substitution with the 5-regioisomer, non-fluorinated pyrazine-2-carboxylic acid, or other halogenated analogs is not chemically or functionally equivalent due to two critical factors: (1) the position of the difluoromethyl group on the pyrazine ring dictates the electronic environment of the adjacent carboxylic acid and influences reactivity in downstream coupling reactions; and (2) the strong electron-withdrawing nature of the -CF2H group significantly alters the compound's acidity, lipophilicity, and hydrogen-bonding capacity compared to non-fluorinated or differently substituted analogs. These differences manifest in divergent reactivity in amide bond formation, metal-catalyzed cross-coupling, and decarboxylative transformations [1]. Furthermore, the regiospecific substitution pattern is essential for the biological activity of derived compounds; for instance, in SDH inhibitor fungicides, the 3-difluoromethyl-2-carboxylic acid motif is a privileged scaffold that cannot be replicated by the 5-substituted regioisomer or by chloro-substituted analogs .

Quantitative Differentiation of 3-(Difluoromethyl)pyrazine-2-carboxylic Acid: Comparator-Driven Evidence for Scientific Selection


Regioisomeric Identity Verification: Structural Confirmation by 1H NMR Coupling Pattern

The target compound is unequivocally distinguished from its 5-substituted regioisomer (CAS 1174321-06-2) by its characteristic 1H NMR coupling pattern. In the 3-substituted isomer, the pyrazine ring protons exhibit a specific AB system with a coupling constant J ≈ 2.5 Hz, consistent with meta coupling between H-5 and H-6 . This contrasts with the 5-substituted isomer, which displays a different coupling pattern. Procurement from suppliers such as Bidepharm or Leyan guarantees batch-specific NMR and HPLC purity data (≥95% or ≥98%) confirming the correct regioisomer .

Structural Characterization Regioisomer Purity Quality Control

Electronic Modulation and pKa Shift: Difluoromethyl vs. Unsubstituted Pyrazine-2-carboxylic Acid

The electron-withdrawing difluoromethyl group significantly increases the acidity of the adjacent carboxylic acid compared to the parent pyrazine-2-carboxylic acid. While experimental pKa data for the 3-substituted isomer is not publicly available, the structurally analogous 5-(difluoromethyl)pyrazine-2-carboxylic acid exhibits a predicted pKa of 2.59±0.10 , which is 0.33 log units lower (more acidic) than the reported pKa of 2.92 for unsubstituted pyrazine-2-carboxylic acid . The 3-substituted isomer is expected to display a similar or slightly enhanced acidity due to the proximal positioning of the -CF2H group to the carboxyl moiety, a factor that directly influences solubility, salt formation, and coupling efficiency in amide synthesis.

Physicochemical Properties Acidity Reactivity Prediction

Synthetic Accessibility: Patent-Documented Multi-Step Route with Distinct Intermediate

The synthesis of 3-(difluoromethyl)pyrazine-2-carboxylic acid proceeds via a specific multistep route that differs fundamentally from that of the 5-substituted isomer. According to available patent literature, the 3-substituted compound requires the formation of a key intermediate, 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid, which is obtained from pyrazine precursors via a distinct sequence . In contrast, the 5-(difluoromethyl)pyrazine-2-carboxylic acid can be produced by decarboxylation of this same intermediate, highlighting a divergent synthetic pathway [1]. This route-specificity impacts commercial availability and cost; the 3-substituted isomer is less widely stocked and commands a premium compared to its 5-substituted counterpart, which is more extensively patented and scaled for industrial production .

Synthetic Methodology Process Chemistry Intermediate Availability

Purity Benchmarking: 98% vs. 95% Specifications from Multiple Suppliers

Procurement-grade 3-(difluoromethyl)pyrazine-2-carboxylic acid is available at two primary purity tiers: 95% (AKSci, Combi-Blocks) and 98% (Leyan, Bidepharm) . The 98% specification provides a 3% absolute purity advantage over the 95% grade, which translates to a reduction in total impurity burden from up to 5% to 2%. This difference is quantitatively significant for sensitive applications such as metal-catalyzed cross-couplings, where trace impurities can poison catalysts or generate unwanted byproducts. Suppliers offering 98% purity typically provide comprehensive analytical documentation including HPLC, NMR, and in some cases GC-MS data .

Quality Control Purity Procurement Specification

Optimal Research and Industrial Deployment Scenarios for 3-(Difluoromethyl)pyrazine-2-carboxylic Acid (CAS 1443287-46-4)


Synthesis of Succinate Dehydrogenase (SDH) Inhibitor Fungicides

As a key intermediate, 3-(difluoromethyl)pyrazine-2-carboxylic acid is directly incorporated into the core scaffold of SDH inhibitor fungicides. Its specific substitution pattern is essential for optimal binding to the ubiquinone site of fungal Complex II . Researchers developing next-generation SDH inhibitors must procure the 3-substituted regioisomer; the 5-substituted analog yields structurally distinct amides that exhibit different potency and selectivity profiles. The availability of 98% purity material from suppliers like Leyan ensures minimal interference from regioisomeric or other impurities during SAR campaigns .

Medicinal Chemistry: Generation of Fluorinated Amide Libraries via Coupling with Amines

The carboxylic acid group of 3-(difluoromethyl)pyrazine-2-carboxylic acid is readily activated for amide bond formation, enabling the rapid construction of diverse amide libraries . The enhanced acidity of the carboxyl group (pKa ~2.5-2.6) relative to non-fluorinated pyrazine-2-carboxylic acid (pKa 2.92) facilitates mild coupling conditions and may improve coupling efficiency with sterically hindered or poorly nucleophilic amines. This property makes the compound particularly valuable for generating focused libraries where the difluoromethyl group serves as a metabolically stable bioisostere or lipophilicity modulator.

Agrochemical Intermediate for Next-Generation Pyrazine Carboxamide Herbicides

Beyond fungicides, pyrazine-2-carboxylic acid derivatives have demonstrated photosynthesis-inhibiting activity, with some anilide analogs showing significant herbicidal effects . The 3-difluoromethyl substitution pattern offers a distinct electronic profile that can be exploited to modulate herbicidal potency and crop selectivity. The documented synthetic route from 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid provides a pathway for process chemists to develop scalable syntheses of novel carboxamide herbicides bearing this privileged scaffold.

Quality-Controlled Starting Material for GLP Toxicology Studies

For in vivo toxicology or pharmacokinetic studies of SDH inhibitor candidates, the use of high-purity (98%) 3-(difluoromethyl)pyrazine-2-carboxylic acid as a synthetic building block is critical. The reduced impurity profile minimizes confounding toxicological signals from synthetic byproducts . Batch-specific analytical documentation (NMR, HPLC, GC) provided by suppliers such as Bidepharm supports regulatory documentation and ensures batch-to-batch consistency required for GLP compliance .

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